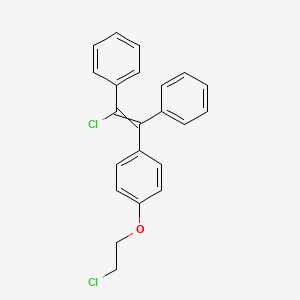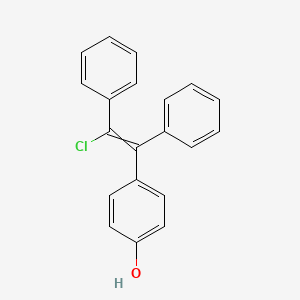
3-アミノアクリル酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-aminoacrylate is an organic compound with the molecular formula C4H7NO2. It is a derivative of acrylic acid, where the carboxylic acid group is esterified with methanol, and an amino group is attached to the alpha carbon. This compound is known for its reactivity due to the presence of both an amino group and an ester group, making it a valuable intermediate in organic synthesis.
科学的研究の応用
Methyl 3-aminoacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of beta-amino acids and their derivatives.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 3-aminoacrylate can be synthesized through various methods. One common approach involves the Michael addition of amines to methyl acrylates. This reaction can be promoted by microwave irradiation, which significantly reduces reaction time and increases yield and purity . The reaction typically involves the use of methanol as a solvent and benzylamine as a nucleophile.
Industrial Production Methods: In industrial settings, the production of methyl 3-aminoacrylate often involves continuous flow processes. This method allows for efficient and safe synthesis by reacting (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor . This process minimizes the formation of unwanted side products and facilitates handling of the formed slurry.
化学反応の分析
Types of Reactions: Methyl 3-aminoacrylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or other amines can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohols.
Substitution: Various substituted aminoacrylates.
作用機序
The mechanism of action of methyl 3-aminoacrylate involves its reactivity due to the presence of both an amino group and an ester group. The amino group can act as a nucleophile, participating in various substitution reactions, while the ester group can undergo hydrolysis or reduction. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Methyl 3-aminoacrylate can be compared with other similar compounds such as:
Methyl acrylate: Lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.
Ethyl 3-aminoacrylate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
Methyl 3-aminocrotonate: Contains a similar amino group but has a different position of the double bond, leading to different reactivity patterns.
Methyl 3-aminoacrylate is unique due to its combination of an amino group and an ester group, which provides a versatile platform for various chemical transformations and applications.
特性
CAS番号 |
124703-69-1 |
|---|---|
分子式 |
C4H7NO2 |
分子量 |
101.10 g/mol |
IUPAC名 |
methyl 3-aminoprop-2-enoate |
InChI |
InChI=1S/C4H7NO2/c1-7-4(6)2-3-5/h2-3H,5H2,1H3 |
InChIキー |
YHNZLOOOVQYYCP-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CN |
正規SMILES |
COC(=O)C=CN |
製品の起源 |
United States |
Q1: How are methyl 3-aminoacrylates synthesized using 2H-azirines?
A: Methyl 3-aminoacrylates can be synthesized by reacting methyl 2-aryl-2H-azirine-3-carboxylates with primary or secondary aliphatic amines. [] This reaction proceeds through an addition-ring opening mechanism, where the amine nucleophile attacks the carbon atom of the azirine's CN bond. This initially forms an aziridine intermediate, which then rearranges to yield the more stable methyl 3-aminoacrylate product. [] For example, reacting methyl 2-aryl-2H-azirine-3-carboxylate with morpholine yields methyl (E)-3-amino-3-(2,6-dichlorophenyl)-2-morpholin-4-ylpropenoate. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














